molecular formula C19H22FN3O4 B12812840 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 10-((3S)-3-(dimethylamino)-1-pyrrolidinyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)- CAS No. 292865-93-1

7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 10-((3S)-3-(dimethylamino)-1-pyrrolidinyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-

Cat. No.: B12812840
CAS No.: 292865-93-1
M. Wt: 375.4 g/mol
InChI Key: SEUHURFMDDZDNL-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 10-((3S)-3-(dimethylamino)-1-pyrrolidinyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 10-((3S)-3-(dimethylamino)-1-pyrrolidinyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-” typically involves multi-step organic reactions. These reactions may include:

    Cyclization Reactions: Formation of the heterocyclic ring structure.

    Substitution Reactions: Introduction of functional groups such as the dimethylamino and pyrrolidinyl groups.

    Oxidation and Reduction Reactions: Adjusting the oxidation state of various parts of the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and pyrrolidinyl groups.

    Reduction: Reduction reactions may be used to modify the fluorine and oxo groups.

    Substitution: Various substitution reactions can occur, especially involving the dimethylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its interactions with biological molecules, such as proteins and nucleic acids. Its potential as a biochemical probe or inhibitor could be explored.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of “7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 10-((3S)-3-(dimethylamino)-1-pyrrolidinyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-” would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways by interacting with key molecules.

Comparison with Similar Compounds

Similar Compounds

    7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid derivatives: Compounds with similar core structures but different functional groups.

    Fluoroquinolones: A class of antibiotics with a similar fluorinated structure.

    Pyrrolidinyl compounds: Molecules containing the pyrrolidinyl group.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

CAS No.

292865-93-1

Molecular Formula

C19H22FN3O4

Molecular Weight

375.4 g/mol

IUPAC Name

(2S)-6-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C19H22FN3O4/c1-10-9-27-18-15-12(17(24)13(19(25)26)8-23(10)15)6-14(20)16(18)22-5-4-11(7-22)21(2)3/h6,8,10-11H,4-5,7,9H2,1-3H3,(H,25,26)/t10-,11-/m0/s1

InChI Key

SEUHURFMDDZDNL-QWRGUYRKSA-N

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[C@@H](C4)N(C)C)F)C(=O)O

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(C4)N(C)C)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.